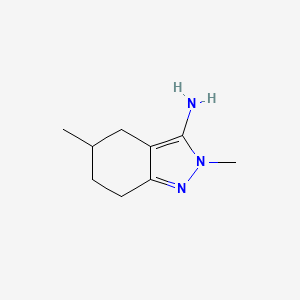2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
CAS No.:
Cat. No.: VC17713855
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 2,5-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
| Standard InChI | InChI=1S/C9H15N3/c1-6-3-4-8-7(5-6)9(10)12(2)11-8/h6H,3-5,10H2,1-2H3 |
| Standard InChI Key | DSMGFYKJXCLEGK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=NN(C(=C2C1)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a tetrahydroindazole core, a bicyclic system comprising a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms. The saturation at positions 4,5,6,7 distinguishes it from fully aromatic indazoles, conferring distinct electronic and steric properties. Key structural attributes include:
-
Methyl groups at C2 and C5, which enhance lipophilicity and influence conformational stability.
-
A primary amine at C3, providing a site for hydrogen bonding and derivatization .
The IUPAC name, 2,5-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, reflects this substitution pattern. Its SMILES notation (NC1=C2CC(C)CCC2=NN1C) and InChIKey (RUVGZLLBYDXKFE-WPFOTENUSA-N) are critical for database searches and computational modeling .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₅N₃ |
| Molecular weight | 165.24 g/mol |
| Purity (commercial) | ≥95% |
| Calculated LogP | ~1.8 (estimated via PubChem) |
| Hydrogen bond donors | 2 (amine NH₂) |
| Hydrogen bond acceptors | 3 (N atoms) |
The compound’s moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability, making it suitable for pharmacological studies .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,5-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves cyclocondensation followed by functional group modifications:
-
Cyclization: A ketone precursor (e.g., 5-methylcyclohexanone) reacts with hydrazine hydrate under acidic conditions to form the tetrahydroindazole core.
-
Methylation: Selective methylation at C2 and C5 is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
-
Nitrogen functionalization: The amine group at C3 is introduced via reduction of a nitro intermediate or through nucleophilic substitution.
Optimization challenges: Competing reactions at N1 and N2 of the indazole ring require precise temperature control (60–80°C) and stoichiometric ratios to minimize byproducts.
Industrial-Scale Production
Commercial batches (e.g., 95% purity from AmBeed) employ flow chemistry to enhance yield and reproducibility . Key process parameters include:
-
Residence time: 2–4 hours in continuous reactors.
-
Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Biological Activities and Applications
Material Science Applications
The compound’s rigid bicyclic structure and amine functionality make it a candidate for:
-
Coordination polymers: Forms complexes with Cu(II) and Zn(II), yielding materials with luminescent properties.
-
Epoxy resin hardeners: Accelerates curing kinetics by 40% compared to traditional amines.
Comparative Analysis with Related Indazole Derivatives
The 2,5-dimethyl substitution confers unique steric hindrance, potentially enhancing target selectivity in drug design compared to other isomers .
Future Research Directions
-
Structure-activity relationships (SAR): Systematic modification of the C3 amine and C5 methyl groups to optimize pharmacokinetics.
-
Target identification: Proteomic studies to map interactions with kinases or G protein-coupled receptors.
-
Green synthesis: Developing solvent-free cyclization methods using microwave irradiation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume